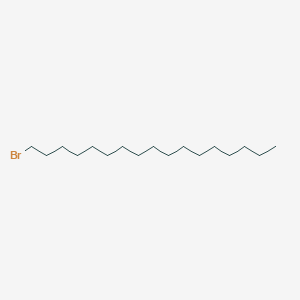

1-Bromoheptadecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSDZLLPIXMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049280 | |

| Record name | 1-Bromoheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3508-00-7 | |

| Record name | 1-Bromoheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3508-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEPTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromoheptadecane from 1-Heptadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 1-bromoheptadecane from 1-heptadecanol. Detailed experimental protocols for three primary synthetic routes are presented, accompanied by a comparative analysis of their reaction parameters. This document is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and fine chemical industries, who require reliable procedures for the preparation of long-chain alkyl halides.

Introduction

This compound is a valuable lipophilic alkylating agent and a key intermediate in the synthesis of various organic molecules, including surfactants, quaternary ammonium salts with antimicrobial properties, and complex pharmaceutical compounds. The efficient conversion of the readily available 1-heptadecanol to this compound is therefore a critical transformation in organic synthesis. This guide details three robust methods for this conversion: the use of hydrobromic and sulfuric acids, the application of phosphorus tribromide, and the Appel reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a mechanistic diagram to provide a thorough understanding of the chemical processes involved.

General Experimental Workflow

The overall process for the synthesis of this compound from 1-heptadecanol, regardless of the specific brominating agent used, follows a general workflow. This involves the reaction of the alcohol with the brominating agent, followed by a series of workup and purification steps to isolate the final product.

Synthetic Methodologies and Experimental Protocols

Three primary methods for the synthesis of this compound are detailed below. The selection of a particular method may depend on factors such as available reagents, desired scale, and sensitivity of other functional groups in more complex substrates.

Method 1: Hydrobromic Acid and Sulfuric Acid

This classical and cost-effective method involves the in-situ generation of hydrogen bromide from hydrobromic acid and sulfuric acid, which then reacts with the alcohol in a nucleophilic substitution reaction.

Reaction Mechanism (SN2 Pathway)

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-heptadecanol (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.5-0.75 eq) with continuous stirring. After the addition is complete, continue to stir the mixture for an additional 15-20 minutes. Subsequently, add 48% hydrobromic acid (1.25-2.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for 6-8 hours.

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add ice-cold water to the funnel and separate the lower aqueous layer. The organic layer is then washed sequentially with cold concentrated sulfuric acid (to remove any unreacted alcohol and ether byproducts), water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtering to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Method 2: Phosphorus Tribromide (PBr₃)

This method utilizes phosphorus tribromide as the brominating agent. It is generally a milder method compared to the HBr/H₂SO₄ approach and often proceeds with high yields.

Reaction Mechanism

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-heptadecanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer is then washed sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Method 3: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to their corresponding alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).

Reaction Mechanism

Experimental Protocol

-

Reaction Setup: To a solution of 1-heptadecanol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in an anhydrous solvent such as dichloromethane or acetonitrile, cool the mixture to 0°C in an ice bath under an inert atmosphere.

-

Reagent Addition: Add carbon tetrabromide (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes to separate the this compound from the more polar triphenylphosphine oxide. Alternatively, the triphenylphosphine oxide can sometimes be precipitated out by the addition of a non-polar solvent like hexanes and removed by filtration.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound from 1-heptadecanol using the three described methods. The data has been adapted from procedures for analogous long-chain alcohols.

| Parameter | Method 1: HBr/H₂SO₄ | Method 2: PBr₃ | Method 3: Appel Reaction |

| Molar Ratio (Alcohol:Reagent) | 1 : 1.25-2.0 (HBr), 1 : 0.5-0.75 (H₂SO₄) | 1 : 0.33-0.5 | 1 : 1.1-1.5 (PPh₃), 1 : 1.1-1.5 (CBr₄) |

| Solvent | None (or excess reagent) | Anhydrous Diethyl Ether or Dichloromethane | Anhydrous Dichloromethane or Acetonitrile |

| Reaction Temperature | 90-95°C | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 6-8 hours | 2-3 hours | 1-3 hours |

| Typical Yield | 80-90% | 85-95% | 80-95% |

| Purification Method | Vacuum Distillation | Vacuum Distillation | Flash Column Chromatography |

Conclusion

The synthesis of this compound from 1-heptadecanol can be effectively achieved through several established methods. The choice between the hydrobromic acid/sulfuric acid, phosphorus tribromide, or Appel reaction protocols will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to select and implement the most suitable method for their applications. Careful execution of the described procedures and purification techniques will ensure the successful preparation of high-purity this compound for further synthetic transformations.

Spectroscopic Analysis of 1-Bromoheptadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoheptadecane, a long-chain alkyl halide. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its identity and purity.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the alkyl chain. The proton on the carbon adjacent to the bromine atom is the most deshielded and appears at the highest chemical shift.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 3.41 | Triplet | 2H | -CH₂-Br |

| b | 1.85 | Quintet | 2H | -CH₂-CH₂-Br |

| c | 1.26 | Multiplet | 28H | -(CH₂)₁₄- |

| d | 0.88 | Triplet | 3H | -CH₃ |

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the bromine atom is significantly shifted downfield.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 33.9 | C1 (-CH₂-Br) |

| 2 | 32.8 | C2 (-CH₂-CH₂-Br) |

| 3 | 29.7 | C3-C14 |

| 4 | 31.9 | C15 |

| 5 | 28.8 | C16 |

| 6 | 22.7 | C17 (-CH₃) |

| 7 | 14.1 | -CH₃ |

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an alkyl halide like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[1][2]

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[3]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretching (alkane) |

| 2854 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (alkane) |

| 722 | Medium | C-H rocking (alkane) |

| 647 | Medium | C-Br stretching |

Note: Peak positions are approximate.[5][6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[7]

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[7]

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectrometry Data

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[8]

| m/z | Relative Intensity | Assignment |

| 318/320 | Low | [M]⁺ (Molecular Ion) |

| 239 | Moderate | [M - Br]⁺ |

| 135/137 | Moderate | [C₉H₁₈Br]⁺ / [C₉H₂₀Br]⁺ |

| 57 | High | [C₄H₉]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

Note: Fragmentation patterns are predicted based on typical alkyl halide behavior. The base peak is the most intense peak in the spectrum.[2][9]

Experimental Protocol for Mass Spectrometry

A standard method for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation : Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.[10]

-

Gas Chromatography :

-

Inject a small volume of the sample solution into the GC inlet.

-

The compound is vaporized and separated from the solvent and any impurities as it passes through a capillary column.

-

A temperature program is used to elute the compound from the column.

-

-

Mass Spectrometry :

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[9]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C17H35Br | CID 19022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1 [science.widener.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-Bromoheptadecane

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of reagents is paramount. This technical guide provides an in-depth overview of 1-Bromoheptadecane, a long-chain alkyl bromide used in various chemical syntheses. This document outlines its core physical constants, provides a general experimental protocol for its purification, and illustrates a typical purification workflow.

Core Properties of this compound

This compound, also known as heptadecyl bromide, is a chemical compound with the linear formula CH₃(CH₂)₁₆Br. Its fundamental identifier in chemical literature and databases is its CAS number.

Physical and Chemical Constants

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are essential for designing experimental conditions, performing calculations, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₅Br | [1][2] |

| Molecular Weight | 319.36 g/mol | [1][2] |

| Appearance | White or colorless to light yellow solid | |

| Melting Point | 29 - 32 °C | |

| Boiling Point | 126 - 128 °C at 0.1 mmHg | |

| Purity | Typically ≥95.0% (GC) | [1] |

Experimental Protocol: Purification of this compound

The following is a general experimental protocol for the purification of a crude solid organic compound like this compound. The primary methods employed are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.

Materials and Reagents

-

Crude this compound

-

A suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture of solvents like hexanes and ethyl acetate)

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel, etc.)

-

Heating mantle or hot plate

-

Filtration apparatus

-

Rotary evaporator

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Procedure:

-

Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent at its boiling point. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate components of a mixture.

Procedure:

-

Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation of this compound from its impurities.

-

Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column under positive pressure (e.g., using compressed air or nitrogen).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude organic solid, applicable to this compound.

Caption: General workflow for the purification of this compound via recrystallization.

References

Core Concepts: Physicochemical Properties and Solubility Profile

An In-depth Technical Guide on the Solubility of 1-Bromoheptadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying physicochemical principles, and detailed experimental protocols for determining solubility.

This compound (C₁₇H₃₅Br) is a long-chain haloalkane characterized by a seventeen-carbon alkyl chain with a bromine atom at the terminal position. Its solubility is primarily governed by the "like dissolves like" principle. The long, non-polar hydrocarbon tail makes up the vast majority of the molecule's structure, leading to its predominantly non-polar character. This structure dictates its high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[1]

The key factors influencing the solubility of this compound are:

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

-

Van der Waals Forces: Due to its long alkyl chain, this compound exhibits significant London dispersion forces. Non-polar solvents, which also primarily interact through these forces, are effective at solvating the molecule.[2]

-

Dipole-Dipole Interactions: The carbon-bromine bond introduces a weak dipole moment. However, this is largely overshadowed by the extensive non-polar chain.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor and is a very weak acceptor. This, coupled with its large non-polar nature, is the primary reason for its insolubility in water, as it cannot overcome the strong hydrogen bonding network of water molecules.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High / Miscible | "Like dissolves like"; both are non-polar and interact primarily through London dispersion forces.[1] |

| Toluene | Non-polar (aromatic) | High / Miscible | "Like dissolves like"; both are non-polar.[1] |

| Diethyl Ether | Slightly Polar | High / Miscible | The non-polar character of the ethyl groups dominates, making it a good solvent for non-polar compounds. |

| Chloroform | Slightly Polar | High / Miscible | Capable of dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | The polarity of the carbonyl group is somewhat offset by the methyl groups, allowing for dissolution of long-chain non-polar compounds. |

| Ethanol | Polar Protic | Low to Moderate | The polar hydroxyl group makes it less favorable for solvating a large non-polar molecule, but some solubility is expected. |

| Methanol | Polar Protic | Low | The high polarity and strong hydrogen bonding of methanol make it a poor solvent for this compound. |

| Water | Polar Protic | Insoluble | The large hydrophobic chain and inability to form strong hydrogen bonds prevent dissolution.[1] |

Experimental Protocols

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for both qualitative and quantitative solubility assessment of a solid compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If solid remains, it is sparingly soluble or insoluble.

-

If the compound appears soluble, add another 50 mg of the solute to determine if it is highly soluble.

-

Record the observations for each solvent.

Quantitative Solubility Determination: Gravimetric Method

This method determines the solubility by measuring the mass of the solute that can dissolve in a specific amount of solvent.

Materials:

-

This compound

-

Chosen organic solvent

-

Screw-cap vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Pre-weighed evaporation dish

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume (e.g., 10 mL) of the solvent. An excess is ensured when undissolved solid remains after thorough mixing.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe fitted with a filter to avoid transferring any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Gently evaporate the solvent in a well-ventilated fume hood or under a slow stream of inert gas. A rotary evaporator can also be used.

-

Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the dish with the dry solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution collected.

-

Express the solubility in terms of g/100 g of solvent or g/L of solvent.

-

Quantitative Solubility Determination: Chromatographic Method (HPLC/GC)

This method is highly sensitive and accurate, especially for determining low solubilities.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.

-

Analytical column appropriate for the separation of this compound.

-

Standard solutions of this compound of known concentrations.

-

Saturated solution prepared as described in the gravimetric method.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Inject a fixed volume of each standard solution into the chromatograph and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (equilibration and filtration).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the chromatograph and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in units such as g/L or mol/L.

-

Mandatory Visualizations

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Bromoheptadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-Bromoheptadecane. Designed for laboratory and drug development settings, this document synthesizes critical data to ensure the safe and effective use of this compound. All quantitative data is presented in structured tables for clarity, and a detailed workflow for spill management is provided.

Section 1: Physicochemical and Hazard Profile

This compound is a long-chain alkyl bromide.[1][2][3][4][5] While specific toxicological data is largely unavailable, its chemical nature necessitates careful handling to minimize exposure and mitigate potential risks. The following tables summarize its key physical properties and available safety information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H35Br | [1][6][7] |

| Molecular Weight | 319.36 g/mol | [1][2][4][7] |

| CAS Number | 3508-00-7 | [1][2][4][6][7][8] |

| EC Number | 222-506-2 | [1][2][3][6] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [6] |

| Melting Point | 29-32 °C (lit.) | [6][8] |

| Boiling Point | 186 °C (lit.); 126-128 °C / 0.1 mmHg (lit.) | [2][3][8] |

| Density | 0.99 g/cm³ | |

| Flash Point | 145 °C | [6] |

| Solubility | No data available |

Table 2: Hazard Identification and Safety Classifications

| Hazard Classification | Details | Source |

| GHS Hazard Statements | No data available | |

| Signal Word | No data available | |

| Storage Class | 11 - Combustible Solids | [2][3] |

| WGK (Water Hazard Class) | WGK 3 | [2][3][8] |

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensuring laboratory safety. The following protocols are derived from established safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.

-

Hand Protection : Chemical-impermeable gloves that have been inspected prior to use are required. After handling, hands should be washed and dried thoroughly.

-

Skin and Body Protection : Wear fire/flame resistant and impervious clothing. A lab coat or overalls should be worn.[9]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. In well-ventilated areas, a dust mask (type N95, US) may be sufficient.[2][3]

Handling Procedures

-

Handle in a well-ventilated place.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

-

Do not allow clothing wet with the material to remain in contact with the skin.[9]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from sources of ignition.[9]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases, and foodstuff containers.[9][10][11]

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

If Inhaled : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

-

In Case of Eye Contact : Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards : Combustion may produce carbon oxides and hydrogen bromide.[9]

-

Firefighting Equipment : Wear self-contained breathing apparatus (SCBA) if necessary.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure the safety of personnel and the environment.

Caption: Workflow for handling a this compound spill.

Experimental Protocol for Spill Containment and Cleanup:

-

Materials : Inert absorbent material (e.g., sand, silica gel, acid binder), spark-proof tools, sealable containers for disposal, appropriate PPE.[10]

-

Methodology :

-

Upon discovery of a spill, immediately evacuate personnel from the affected area and remove all sources of ignition.

-

If it is safe to do so, increase ventilation in the area.

-

Personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.1.

-

Prevent the further spread of the spill by containing it with an inert absorbent material.[10]

-

Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

Dispose of the contaminated waste in accordance with local, state, and federal regulations.

-

Document the spill and the cleanup procedure as per institutional protocols.

-

Section 4: Toxicological and Ecological Information

Table 3: Toxicological and Ecological Data

| Endpoint | Result | Source |

| Acute Toxicity | No data available | |

| Toxicity to Fish | No data available | |

| Toxicity to Daphnia | No data available | |

| Toxicity to Algae | No data available | |

| Persistence and Degradability | No data available | |

| Bioaccumulative Potential | No data available | |

| Mobility in Soil | No data available |

Given the lack of specific data, it is prudent to handle this compound as a substance of unknown toxicity and to take all necessary precautions to avoid exposure and environmental release. Discharge into drains or the environment must be avoided.

Section 5: Reactivity and Stability

-

Reactivity : No specific reactivity data is available.

-

Chemical Stability : Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions : No data available.

-

Conditions to Avoid : Sources of ignition.

-

Incompatible Materials : Strong oxidizing agents and strong bases.[10][11]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen halides.[9][11]

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional safety protocols. A thorough risk assessment should be performed before commencing any new experimental work involving this compound.

References

- 1. This compound | C17H35Br | CID 19022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 95.0 GC 3508-00-7 [sigmaaldrich.com]

- 3. This compound = 95.0 GC 3508-00-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 95.0 GC 3508-00-7 [sigmaaldrich.com]

- 6. This compound | 3508-00-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. chemwhat.com [chemwhat.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The SN2 Pathway on 1-Bromoheptadecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of nucleophilic substitution on 1-bromoheptadecane, a long-chain primary haloalkane. Given its structure, this compound exclusively undergoes a bimolecular nucleophilic substitution (SN2) reaction. This guide details the core principles of this mechanism, provides relevant quantitative data for analogous reactions, and outlines a detailed experimental protocol for a representative SN2 transformation.

The SN2 Mechanism: A Concerted Pathway

Nucleophilic substitution on this compound proceeds via the SN2 mechanism, a single-step, concerted process.[1] In this reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group.[2] This "backside attack" leads to an inversion of stereochemistry at the carbon center, famously known as the Walden inversion.[3]

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics.[1] The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Several factors influence the rate of this reaction:

-

Steric Hindrance: As a primary haloalkane, this compound has minimal steric bulk around the reactive carbon, making it an ideal substrate for the SN2 reaction.[4] More substituted haloalkanes (secondary and tertiary) exhibit significantly slower SN2 reaction rates due to steric hindrance impeding the backside attack of the nucleophile.[5]

-

Nucleophile Strength: A strong nucleophile is required for an efficient SN2 reaction.[4] Common strong nucleophiles include iodide (I⁻), cyanide (CN⁻), azide (N₃⁻), and hydroxide (OH⁻).[6]

-

Leaving Group Ability: The bromide ion (Br⁻) is a good leaving group, as it is a weak base and can stabilize the negative charge. The reactivity of haloalkanes in SN2 reactions follows the trend I > Br > Cl > F, which corresponds to the leaving group's ability.[7]

-

Solvent Effects: Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are preferred for SN2 reactions.[8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[9]

Quantitative Data: Reaction Kinetics of Bromoalkanes

The following table summarizes the calculated activation free energies for the halogen exchange SN2 reaction between a chloride ion and various bromoalkanes in aqueous solution, illustrating the effect of chain length.

| Substrate | Activation Free Energy (kcal/mol) in Aqueous Solution |

| Methyl Bromide | 21.15[9] |

| Propyl Bromide | 23.28[9] |

| Hexyl Bromide | 26.50[9] |

Note: This data is for the reaction with chloride as the nucleophile in an aqueous solution. The absolute values will differ for other nucleophiles and solvents, but the trend of increasing activation energy with chain length is expected to be similar.

Experimental Protocol: Synthesis of 1-Iodoheptadecane

This section provides a detailed experimental protocol for the nucleophilic substitution of this compound with sodium iodide in acetone, a classic Finkelstein reaction. This procedure is adapted from a well-established protocol for the analogous reaction with 1-bromooctane.[3]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| This compound | 319.36 | 3.19 g | 10 mmol | 1 |

| Sodium Iodide | 149.89 | 2.25 g | 15 mmol | 1.5 |

| Acetone (anhydrous) | 58.08 | 50 mL | - | - |

| Dichloromethane | 84.93 | ~50 mL | - | - |

| 5% Sodium Thiosulfate (aq) | - | ~20 mL | - | - |

| Brine (saturated NaCl aq) | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

3.2. Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (2.25 g, 15 mmol). Add 50 mL of anhydrous acetone and stir until the sodium iodide is fully dissolved.

-

Addition of Substrate: Add this compound (3.19 g, 10 mmol) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle. A white precipitate of sodium bromide will form as the reaction progresses.[3]

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes). The reaction is complete when the starting material spot is no longer visible. A typical reaction time is 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.

-

Transfer the filtrate to a separatory funnel.

-

Add 30 mL of water and extract with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash sequentially with 20 mL of 5% aqueous sodium thiosulfate solution (to remove any traces of iodine) and 20 mL of brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter or decant the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude 1-iodoheptadecane can be further purified by column chromatography on silica gel if necessary.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the SN2 mechanism for the reaction of this compound with an iodide nucleophile and the general experimental workflow.

Caption: SN2 mechanism of this compound with iodide.

Caption: Experimental workflow for the synthesis of 1-iodoheptadecane.

References

- 1. brainly.com [brainly.com]

- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic substitution induced by electron transfer at the bridgehead of polycyclic alkanes: competition between polar and radical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1-Bromoheptadecane in Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptadecane is a linear alkyl bromide with a 17-carbon chain. As a halogenated hydrocarbon, it serves as a versatile chemical intermediate and building block in organic synthesis. Its long lipophilic alkyl chain and the reactive bromo group make it a compound of interest in various applications, including the synthesis of more complex molecules and the development of novel materials. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its use in experimental settings, providing information on its molecular characteristics and identity.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₅Br | [1][2][3][4] |

| Molecular Weight | 319.36 g/mol | [1][2][4][5][6] |

| Alternate Names | Heptadecyl Bromide | [1][5] |

| CAS Number | 3508-00-7 | [1][2][3] |

| Appearance | White or colorless to light yellow solid/powder | [7][8] |

| Linear Formula | CH₃(CH₂)₁₆Br | [5] |

Relevance in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structural features are relevant to drug development in several ways:

-

Synthetic Building Block: The primary role of this compound is as a precursor or intermediate in the synthesis of more complex molecules. The bromo group can be readily displaced or used in coupling reactions to introduce the 17-carbon alkyl chain into a target molecule. This long lipophilic chain can be used to modify the solubility, membrane permeability, and pharmacokinetic profile of a potential drug candidate.

-

Drug Delivery Systems: Long-chain hydrocarbons are fundamental components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. While this compound itself is not typically a direct component, its derivatives, such as quaternary ammonium salts or lipids synthesized from it, can be incorporated into these delivery vehicles to encapsulate and transport therapeutic agents.

-

Hydrophobic Moieties: In medicinal chemistry, the introduction of a long alkyl chain can significantly increase the lipophilicity of a compound. This can be a strategic approach to enhance a drug's ability to cross cellular membranes or to target lipid-rich environments. The heptadecyl chain can serve as a hydrophobic anchor, influencing the molecule's interaction with biological targets.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, 1-heptadecanol. A common and effective method involves the reaction of the alcohol with hydrogen bromide, which can be generated in situ from sodium bromide and a strong acid like sulfuric acid.

Objective: To synthesize this compound from 1-heptadecanol.

Materials:

-

1-heptadecanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-heptadecanol and sodium bromide.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a specified period to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add water to the reaction mixture. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be further purified by distillation under reduced pressure or recrystallization to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1-heptadecanol.

Caption: Workflow for the synthesis of this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. lookchem.com [lookchem.com]

- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. 1-溴十七烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 8. This compound | C17H35Br | CID 19022 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Bromoheptadecane for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality specifications, and analytical methodologies for high-purity 1-bromoheptadecane, a key building block in pharmaceutical research and development.

Introduction

This compound (C₁₇H₃₅Br) is a long-chain alkyl bromide that serves as a versatile intermediate and building block in organic synthesis. Its utility is particularly pronounced in the field of drug development, where it is employed in the synthesis of various active pharmaceutical ingredients (APIs) and drug delivery systems. The purity of this compound is of paramount importance in these applications, as impurities can lead to unwanted side reactions, reduced yields, and potential toxicological concerns in the final drug product. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical methodologies for quality control, and a summary of key quantitative data.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound at various purity grades. For researchers and drug development professionals requiring high-purity material, it is crucial to carefully evaluate the specifications provided by each vendor. The most common analytical technique cited for purity assessment is gas chromatography (GC).

Below is a summary of prominent commercial suppliers and their typical purity specifications for this compound:

| Supplier | Stated Purity | Analysis Method | CAS Number |

| TCI (Tokyo Chemical Industry) | >98.0% | GC | 3508-00-7 |

| Sigma-Aldrich | ≥95.0%[1] | GC[1] | 3508-00-7[1] |

| ChemScene | ≥95%[2] | Not Specified | 3508-00-7[2] |

| Santa Cruz Biotechnology | Not Specified | Not Specified | 3508-00-7[3] |

It is important to note that the stated purity is often a minimum specification. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is highly recommended to obtain detailed information on the actual purity and the methods used for its determination.[1][4] A CoA will typically provide a more precise purity value and may include data from other analytical techniques.

Experimental Protocols

The synthesis and purification of this compound to achieve high purity require carefully controlled reaction conditions and effective purification methods. The quality control of the final product relies on a combination of chromatographic and spectroscopic techniques.

Synthesis of this compound from 1-Heptadecanol

A common and effective method for the synthesis of this compound is the bromination of 1-heptadecanol using a suitable brominating agent.

Materials:

-

1-Heptadecanol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) with a dehydrating agent (e.g., sulfuric acid)

-

Anhydrous solvent (e.g., diethyl ether or hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure (using PBr₃):

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptadecanol in a minimal amount of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by slowly adding water to the cooled reaction mixture.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation.

Purification by Recrystallization

For achieving very high purity, recrystallization is an effective method.[5][6][7][8][9]

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, methanol, or a mixed solvent system)

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Quality Control and Purity Analysis

A combination of analytical techniques should be employed to confirm the identity and purity of this compound.

Gas Chromatography (GC):

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the most common method for determining the purity of this compound.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

-

Detector: Flame Ionization Detector (FID) is commonly used.

-

Carrier Gas: Helium or Nitrogen.

-

-

Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the structure and the presence of proton-containing impurities. The characteristic signals for this compound are a triplet at approximately 3.4 ppm (corresponding to the -CH₂-Br protons) and a multiplet around 1.85 ppm (for the -CH₂-CH₂-Br protons). The remaining methylene protons appear as a broad multiplet between 1.2 and 1.4 ppm, and the terminal methyl group as a triplet around 0.9 ppm.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon attached to the bromine will appear at a characteristic chemical shift (around 34 ppm).

Mass Spectrometry (MS):

-

Principle: MS provides information about the molecular weight and fragmentation pattern of the molecule.

-

Technique: Typically coupled with GC (GC-MS).

-

Data Interpretation: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Visualizing Workflows and Relationships

To better illustrate the processes involved in ensuring the quality of high-purity this compound, the following diagrams have been generated.

Caption: Experimental workflow for synthesis and quality control.

Caption: Logical flow for supplier selection.

Conclusion

For researchers, scientists, and drug development professionals, the selection of high-purity this compound is a critical step that can significantly impact the success of their work. A thorough evaluation of commercial suppliers, coupled with a comprehensive understanding of the analytical techniques used for quality control, is essential. By following rigorous synthesis, purification, and analysis protocols, a consistent supply of high-purity this compound can be ensured, thereby facilitating the advancement of pharmaceutical research and development.

References

- 1. This compound = 95.0 GC 3508-00-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromoheptadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 1-bromoheptadecane. Due to a lack of specific published experimental data on its thermal decomposition, this document focuses on its known physical properties, the expected decomposition behavior based on the chemistry of long-chain haloalkanes, and detailed experimental protocols for determining its thermal stability.

Physicochemical Properties of this compound

This compound is a long-chain alkyl halide. Its physical properties are crucial for understanding its behavior at elevated temperatures. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₅Br | [1] |

| Molecular Weight | 319.36 g/mol | [2][3] |

| Appearance | Solid | [3][4] |

| Melting Point | 29-32 °C | [4] |

| Boiling Point | 186 °C at 1 mmHg126-128 °C at 0.1 mmHg345-349 °C (Predicted) | [5][3][6][7] |

| Density | 0.99 g/cm³ | [5] |

| Decomposition Temperature | No data available | [4][5] |

| Flash Point | No data available | [4] |

| Auto-ignition Temperature | No data available | [4] |

Predicted Thermal Decomposition Pathways

At elevated temperatures, this compound is likely to undergo elimination reactions to produce 1-heptadecene and hydrogen bromide. Concurrently, the high temperatures can induce homolytic cleavage of the C-Br bond, generating a heptadecyl radical and a bromine radical. The long hydrocarbon chain is also susceptible to cracking, leading to the formation of a mixture of smaller alkanes and alkenes through free-radical chain reactions.

A simplified logical relationship of the predicted decomposition is outlined below.

Caption: Predicted thermal decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.[8]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

-

Ramp the temperature at a linear heating rate, for example, 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample or its decomposition products before thermal events occur.[5]

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Cool the sample to a sub-ambient temperature (e.g., 0°C) and allow it to equilibrate.

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a temperature beyond the expected decomposition range (e.g., 400°C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition.

-

The onset temperature of the melting peak provides the melting point.

-

The onset of a broad, irreversible exothermic peak following the boiling point is indicative of thermal decomposition.

-

Summary and Recommendations

While specific experimental data on the thermal decomposition of this compound are lacking in publicly available literature, its thermal behavior can be reliably predicted and experimentally determined. Based on the chemistry of similar long-chain bromoalkanes, the primary decomposition pathways are dehydrobromination and free-radical induced cracking.

For researchers and professionals handling this compound, it is highly recommended to perform TGA and DSC analyses as outlined in this guide to establish a precise thermal stability profile. This data is critical for ensuring safe handling, predicting potential degradation products, and defining temperature limits in synthetic processes or formulation development. Particular attention should be paid to the potential evolution of corrosive hydrogen bromide gas upon decomposition.

References

- 1. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 2. furmanchm120.pbworks.com [furmanchm120.pbworks.com]

- 3. tainstruments.com [tainstruments.com]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. epfl.ch [epfl.ch]

Methodological & Application

Application Notes and Protocols: 1-Bromoheptadecane in the Formation of Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate, offering a powerful tool for tailoring surface properties at the molecular level. The ability to control surface chemistry and physics has significant implications across various scientific disciplines, including materials science, electronics, and biomedicine. Long-chain alkyl SAMs are of particular interest due to their ability to create well-defined, hydrophobic, and low-energy surfaces.

This document provides detailed application notes and experimental protocols for the formation of a heptadecane-based self-assembled monolayer using 1-bromoheptadecane as a key reagent. Due to the nature of the head group, the formation is described via a two-step process: initial surface functionalization with a nucleophilic group (amine or thiol), followed by the covalent attachment of the heptadecyl chain via a nucleophilic substitution reaction. This method allows for the robust grafting of the long alkyl chain onto various substrates, including silicon oxide and gold.

Applications in Research and Drug Development

The formation of a dense, long-chain alkyl monolayer using this compound can be leveraged for several applications:

-

Wettability Control: The resulting hydrophobic surface can be used to control the interaction of aqueous solutions with the substrate, which is critical in microfluidics, high-throughput screening, and the prevention of non-specific binding of water-soluble molecules.

-

Biomolecule Immobilization and Patterning: By creating patterned areas of hydrophobic and hydrophilic regions, these SAMs can be used to direct the adhesion and growth of cells, or the immobilization of proteins and DNA in specific arrays for biosensor development.

-

Drug Delivery and Formulation: The hydrophobic nature of the monolayer can be utilized to study the interaction of drug candidates with lipid-like environments, providing insights into membrane permeability and drug-eluting coatings. The controlled release of hydrophobic drugs can also be influenced by the alkyl chain length of the SAM.[1][2]

-

Surface Passivation and Corrosion Resistance: The dense alkyl layer can act as a protective barrier, preventing the underlying substrate from interacting with its environment, thus enhancing its stability and preventing corrosion.

Quantitative Data Summary

| Property | Expected Value | Characterization Method |

| Water Contact Angle (Static) | 110° - 115° | Goniometry |

| Hexadecane Contact Angle (Static) | 45° - 50° | Goniometry |

| Monolayer Thickness | 2.0 - 2.4 nm | Ellipsometry[3][4][5][6] |

| Surface Coverage | High (typically > 90%) | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

The formation of a heptadecane monolayer from this compound is achieved through a two-step process. First, the substrate is functionalized to present nucleophilic groups (amines or thiols). Second, the functionalized surface is reacted with this compound.

Protocol 1: Formation of a Heptadecane Monolayer on Silicon Oxide via Aminosilanization

This protocol describes the formation of an amine-terminated surface on silicon oxide, followed by reaction with this compound.

Materials:

-

Silicon wafers or glass slides

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene

-

This compound

-

Triethylamine (TEA) or another non-nucleophilic base

-

Ethanol, Acetone, Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

-

Nitrogen gas

Procedure:

Part A: Substrate Cleaning and Hydroxylation

-

Clean the silicon/glass substrates by sonicating in acetone, followed by isopropanol, and then DI water (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

Immerse the clean, dry substrates in Piranha solution for 30 minutes to create a hydroxylated surface.

-

Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.

Part B: Formation of Amine-Terminated SAM

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.

-

Immerse the hydroxylated substrates in the APTES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

-

Remove the substrates and rinse thoroughly with toluene, followed by ethanol, to remove any physisorbed silane.

-

Cure the amine-terminated SAM by baking at 110°C for 30 minutes.

Part C: Grafting of this compound

-